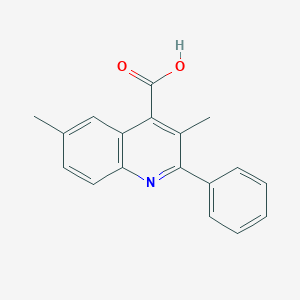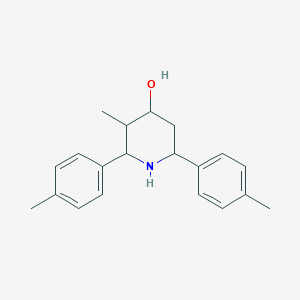
3-Methyl-2,6-bis(4-methylphenyl)piperidin-4-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Methyl-2,6-bis(4-methylphenyl)piperidin-4-ol is a chemical compound belonging to the piperidinol family This compound is characterized by its piperidine ring structure, substituted with methyl and phenyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-2,6-bis(4-methylphenyl)piperidin-4-ol typically involves the condensation of appropriate ketones, aldehydes, and ammonium acetate. The reaction is carried out in a solvent such as benzene, with triethylamine acting as a base. The process involves the following steps:
Condensation Reaction: The starting materials, including ketones and aldehydes, are mixed in a 1:2:1 ratio with ammonium acetate.
Cyclization: The mixture undergoes cyclization to form the piperidine ring.
Reduction: The intermediate product is then reduced to yield the final piperidinol compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems.
化学反应分析
Types of Reactions
3-Methyl-2,6-bis(4-methylphenyl)piperidin-4-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can further modify the piperidinol structure.
Substitution: The phenyl and methyl groups can undergo substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogens (Cl2, Br2), alkylating agents.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of more reduced piperidinol derivatives.
Substitution: Formation of substituted phenyl or methyl derivatives.
科学研究应用
3-Methyl-2,6-bis(4-methylphenyl)piperidin-4-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including cytotoxicity against cancer cells.
Medicine: Explored for its potential therapeutic properties, particularly in cancer treatment.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 3-Methyl-2,6-bis(4-methylphenyl)piperidin-4-ol involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells.
相似化合物的比较
Similar Compounds
- 1-Benzyl-2,6-bis(4-isopropylphenyl)-3-methylpiperidin-4-one oxime .
- 1-Benzoyl-3-methyl-2,6-diphenyl-4-piperidone .
Uniqueness
3-Methyl-2,6-bis(4-methylphenyl)piperidin-4-ol stands out due to its specific substitution pattern on the piperidine ring, which imparts unique chemical and biological properties. Its methyl and phenyl groups contribute to its stability and reactivity, making it a valuable compound for various applications.
属性
分子式 |
C20H25NO |
|---|---|
分子量 |
295.4g/mol |
IUPAC 名称 |
3-methyl-2,6-bis(4-methylphenyl)piperidin-4-ol |
InChI |
InChI=1S/C20H25NO/c1-13-4-8-16(9-5-13)18-12-19(22)15(3)20(21-18)17-10-6-14(2)7-11-17/h4-11,15,18-22H,12H2,1-3H3 |
InChI 键 |
XUTBFEKNQJBEOI-UHFFFAOYSA-N |
SMILES |
CC1C(CC(NC1C2=CC=C(C=C2)C)C3=CC=C(C=C3)C)O |
规范 SMILES |
CC1C(CC(NC1C2=CC=C(C=C2)C)C3=CC=C(C=C3)C)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![15-methyl-19-thia-2,4,5,7,8,10-hexazapentacyclo[10.7.0.02,6.07,11.013,18]nonadeca-1(12),5,8,10,13(18)-pentaene-3-thione](/img/structure/B458911.png)
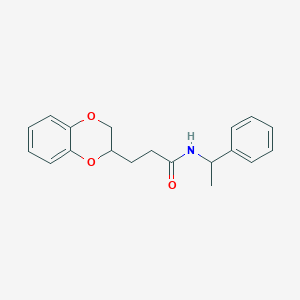
![N-Benzyl-2-[(16-methyl-19-thia-2,4,5,7,8,10-hexazapentacyclo[10.7.0.02,6.07,11.013,18]nonadeca-1(12),3,5,8,10,13(18)-hexaen-3-yl)sulfanyl]acetamide](/img/structure/B458913.png)
![N-Benzyl-2-[(15-methyl-19-thia-2,4,5,7,8,10-hexazapentacyclo[10.7.0.02,6.07,11.013,18]nonadeca-1(12),3,5,8,10,13(18)-hexaen-3-yl)sulfanyl]acetamide](/img/structure/B458915.png)
![18-Thia-2,4,5,7,8,10-hexazapentacyclo[10.6.0.02,6.07,11.013,17]octadeca-1(12),5,8,10,13(17)-pentaene-3-thione](/img/structure/B458918.png)
![3-(Allyloxy)-6-[(2-chloro-6-methyl-4-pyrimidinyl)oxy]pyridazine](/img/structure/B458919.png)
![N,N-Dibutyl-4,4-dimethyl-8-phenyl-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaen-13-amine](/img/structure/B458923.png)
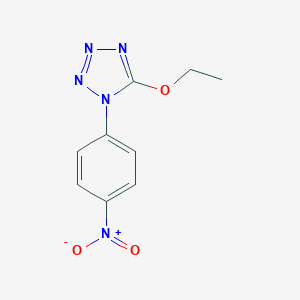
![isopropyl 4-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}benzoate](/img/structure/B458926.png)
![2-tert-butyl-5-{5-(2-tert-butyl-2H-tetraazol-5-yl)-3-[2-(2-tert-butyl-2H-tetraazol-5-yl)ethyl]-3-nitropentyl}-2H-tetraazole](/img/structure/B458928.png)
![5-{1-{4-nitrophenyl}-3-(1H-tetraazol-5-yl)-1-[2-(1H-tetraazol-5-yl)ethyl]propyl}-1H-tetraazole](/img/structure/B458930.png)
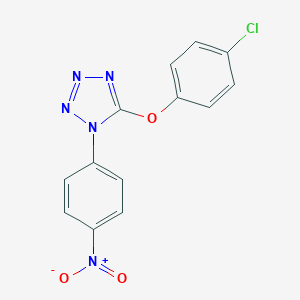
![13-chloro-4,4-dimethyl-8-propyl-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaene](/img/structure/B458932.png)
